Propiverine hydrochloride
Overview
Description
Propiverine hydrochloride is a compound with neurotropic and musculotropic effects on the urinary bladder smooth muscle. It is used in treating overactive bladder symptoms in adults, children, and the elderly, demonstrating effectiveness and tolerability in European and Japanese studies. Notably, propiverine is well-tolerated compared to other treatments such as oxybutynin, especially in terms of dry mouth severity and frequency. Long-term tolerability has also been established through follow-up investigations and post-marketing surveillance (Madersbacher & Mürtz, 2001).
Synthesis Analysis
The synthesis of propiverine hydrochloride involves complex chemical processes aimed at achieving its unique molecular structure, which contributes to its pharmacological effects. However, specific details on the synthesis process are beyond the scope of the current scientific literature accessible for this summary.
Molecular Structure Analysis
Propiverine hydrochloride's molecular structure is key to its mechanism of action, involving neurotropic and musculotropic effects. This unique structure enables the modulation of bladder smooth muscle activity, though specific analyses of its molecular structure are not detailed in the available literature.
Chemical Reactions and Properties
Propiverine hydrochloride undergoes various metabolic reactions in the body, leading to several metabolites. Its metabolism has been extensively studied, demonstrating the drug's transformation into multiple metabolites, including propiverine N-oxide, which is a significant metabolite identified in pharmacokinetic studies (Komoto et al., 2004). These metabolic pathways are crucial for understanding the drug's efficacy and safety profile.
Physical Properties Analysis
The physical properties of propiverine hydrochloride, such as solubility and stability, are essential for its formulation and efficacy. A study on the determination of propiverine hydrochloride in human plasma by high-performance liquid chromatography-tandem mass spectrometry highlights its analytical characteristics, providing insight into its physical properties (Huang et al., 2011).
Chemical Properties Analysis
Understanding propiverine hydrochloride's chemical properties, including its reactivity and interaction with biological molecules, is essential for its pharmacological profile. The drug interacts with various receptors and enzymes, influencing bladder muscle tone and activity. For instance, propiverine has been shown to inhibit the activity of actomyosin ATPase, indicating its role in relaxing the smooth muscle of the urinary bladder (Matsushima et al., 1997).
Scientific Research Applications
Treatment of Stress Urinary Incontinence : Propiverine treatment increases plasma catecholamine levels, potentially contributing to the improvement of stress urinary incontinence conditions by increasing urethral resistance (Kitta, Tyagi, Nanri, Kiniwa, Nonomura, & Yoshimura, 2013).
Effects on Bladder Activity with Aging : In a study comparing young and old rats, propiverine hydrochloride was shown to inhibit frequency in old rats but increase plasma catecholamine levels in young rats, indicating that bladder activity varies with aging (Nishijima, Sugaya, Kadekawa, Ashitomi, & Yamamoto, 2011).
Safety Profile in Kidney Function : Although propiverine hydrochloride can cause protein accumulation in the kidneys of rats, no increased renal tumor incidence was observed, suggesting a relatively safe profile in kidney function (Dietrich, Heussner, O'Brien, Gramatté, Runkel, Rumpf, & Day, 2008).
Utility in Treating Pollakisuria/Urinary Incontinence : Propiverine hydrochloride may be useful in treating pollakisuria/urinary incontinence in patients who respond poorly to other anticholinergics (Masumori, Funato, Yamaguchi, & Itoh, 2018).
Treatment of Overactive Bladder : Propiverine hydrochloride improved urinary voiding functions in patients with overactive bladder, with its efficacy tending to depend on both dose and concentration in plasma (Sugiyama, Shimizu, Hashimoto, Yoshioka, Hanai, Matsumoto, & Uemura, 2005).
Effectiveness in Children and Adolescents : The drug is effective in treating neurogenic detrusor overactivity in children and adolescents, with a low incidence rate of adverse events, making it suitable for pediatric use (Grigoleit, Mürtz, Laschke, Schuldt, Goepel, Kramer, & Stöhrer, 2006).
Applications in Fecal Incontinence : Propiverine hydrochloride has also shown effectiveness in reducing the frequency of fecal incontinence in patients with both fecal and urinary incontinence (Irei, Takano, & Yamada, 2020).
Cardiac Safety : Studies indicate that propiverine hydrochloride does not affect cardiac safety in healthy women and male patients with coronary heart disease, which is an important consideration for a broad patient population (Donath, Braeter, & Feustel, 2011).
Safety And Hazards
Future Directions
Propiverine hydrochloride is a well-established antimuscarinic agent with a mixed mode of action in the treatment of symptoms associated with overactive bladder (OAB). It provides a valuable option for the treatment of adults and children with OAB associated with idiopathic or neurogenic detrusor overactivity, and in men with storage lower urinary tract symptoms . Future research may focus on further understanding its mechanism of action and finding more applications for this compound.
properties
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046847 | |
Record name | Propiverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propiverine hydrochloride | |
CAS RN |
54556-98-8 | |
Record name | Propiverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 54556-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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